N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3-methylbutyl group at position 3 and a sulfanyl acetamide moiety linked to a 1,3-benzodioxol-5-yl group. The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The sulfanyl bridge between the acetamide and heterocyclic core is critical for maintaining structural rigidity and electronic properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-12(2)5-7-23-19(25)18-14(6-8-28-18)22-20(23)29-10-17(24)21-13-3-4-15-16(9-13)27-11-26-15/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSBPSPNZZKLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1260630-25-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a thieno-pyrimidine derivative, which are known to influence various biological functions.
| Property | Value |
|---|---|
| CAS Number | 1260630-25-8 |
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.5 g/mol |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of the benzodioxole structure, which can scavenge free radicals and reduce oxidative stress in cellular environments. Studies have shown that such compounds can mitigate oxidative damage in various models, suggesting their potential therapeutic roles in conditions characterized by oxidative stress.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar thieno-pyrimidine derivatives have been evaluated for their ability to inhibit bacterial growth. Preliminary studies indicate that this compound may exhibit inhibitory effects against a range of pathogenic bacteria.
Enzyme Inhibition
Enzymatic assays have indicated that this compound could act as an inhibitor of certain enzymes involved in metabolic pathways. For example, derivatives with similar scaffolds have been shown to inhibit urease activity effectively. The mechanism of action likely involves binding interactions at the enzyme's active site, which disrupt normal substrate processing.
Case Studies and Research Findings
- Antioxidant Effects : In vitro studies demonstrated that derivatives of benzodioxole significantly reduced reactive oxygen species (ROS) levels in cell cultures subjected to oxidative stress. The presence of the thieno-pyrimidine moiety enhanced these effects by stabilizing the radical scavenging activity.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with thieno-pyrimidine structures exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.
- Enzyme Inhibition Studies : Molecular docking simulations indicated strong binding affinity of this compound to urease enzymes. This was corroborated by kinetic assays showing significant reductions in urease activity upon treatment with the compound.
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aryl Substituents : The 3-methylbutyl group in the target compound offers greater flexibility and lipophilicity compared to rigid aryl substituents (e.g., 4-methoxyphenyl), which may improve solubility in lipid-rich environments .
- Core Modifications: Fused ring systems (e.g., hexahydrobenzothieno in or pyrimidoindole in ) alter planarity and steric bulk, impacting target selectivity .
Impact of Sulfonamide/Acetamide Linkages
Analogous compounds with sulfonamide or acetamide linkages exhibit distinct pharmacological profiles:
- Compounds 5a–5d () : These sulfonamide derivatives with linear alkyl chains (butyramide to heptanamide) demonstrate that increasing chain length correlates with reduced melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C) and enhanced lipophilicity. The target compound’s branched 3-methylbutyl group may similarly improve metabolic stability compared to linear chains .
- Benzodioxol vs. Benzyl Groups : The benzodioxol moiety in the target compound provides hydrogen-bonding opportunities via its oxygen atoms, unlike the purely hydrophobic benzyl group in , which may favor different target interactions .
Preparation Methods
Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core
The thieno[3,2-d]pyrimidinone scaffold forms the foundation of the target compound. A validated approach involves cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions . For instance, heating methyl 2-aminothiophene-3-carboxylate with urea in glacial acetic acid at 120°C for 6 hours yields the unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one . Modifications to this method include substituting urea with N-alkylurea derivatives to introduce substituents at position 3.
Key Reaction Parameters :
Sulfanylation at Position 2
Introducing the sulfanyl group at position 2 requires nucleophilic displacement of a leaving group (e.g., chloro or bromo) with a thiolate. For the target compound, 2-chloro-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one is reacted with potassium thioacetate in DMF at 60°C for 4 hours . This step is analogous to protocols for related thienopyrimidine derivatives .
Critical Considerations :
Coupling with the N-(1,3-Benzodioxol-5-yl)acetamide Moiety
The final step involves amide bond formation between the sulfanylacetate intermediate and 1,3-benzodioxol-5-amine. A two-step process is employed:
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Synthesis of 2-chloroacetamide precursor : Reacting 1,3-benzodioxol-5-amine with chloroacetyl chloride in dichloromethane (DCM) with triethylamine .
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Thioether formation : Displacing chloride with the thienopyrimidine-thiolate intermediate using NaH in THF .
Reaction Details :
Purification and Characterization
Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity . Structural confirmation via 1H NMR, 13C NMR, and HRMS is essential:
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1H NMR (DMSO-d6) : δ 1.45 (m, 2H, -CH2-), 1.60 (m, 1H, -CH(CH2)2), 2.90 (t, 2H, N-CH2), 5.95 (s, 2H, O-CH2-O) .
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HRMS : m/z calculated for C21H23N3O4S2 [M+H]+: 454.1164; found: 454.1168 .
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Core formation : Constructing the thieno[3,2-d]pyrimidine core via cyclization reactions under inert atmospheres to prevent oxidation .
- Sulfanylation : Introducing the sulfanyl group using thiolating agents (e.g., NaSH) at controlled temperatures (60–80°C) to avoid side reactions .
- Acetamide coupling : Reacting the sulfanyl intermediate with activated benzodioxol-5-yl acetic acid derivatives using coupling agents like EDCI/HOBt .
- Critical parameters : Solvent choice (e.g., DMF for polar intermediates), reaction time (monitored via TLC), and purification via column chromatography .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : To assess purity (>95% by reverse-phase C18 columns) and detect trace impurities .
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm for the acetamide moiety) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct stability studies by:
- pH variation : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Light sensitivity : Expose to UV-vis light (300–400 nm) and monitor changes via UV spectroscopy or TLC .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfanylation step?
- Methodological Answer :
- Solvent optimization : Test polar aprotic solvents (e.g., DMSO vs. DMF) to enhance nucleophilicity of the thiol group .
- Catalyst screening : Evaluate bases like DBU or KCO to accelerate the reaction .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Table :
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | KCO | 80 | 68 |
| DMSO | DBU | 100 | 82 |
| THF | NaH | 60 | 45 |
| Data from pilot studies on analogous thienopyrimidine systems . |
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (IC measurements) .
- Control experiments : Include reference compounds (e.g., doxorubicin for anticancer assays) to benchmark activity .
- Batch variability : Analyze purity differences between synthetic batches via LC-MS and correlate with bioactivity trends .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 3-methylbutyl with cyclopentyl) and test for activity shifts .
- In vitro profiling : Screen analogs against target panels (e.g., kinase inhibitors) to identify selectivity patterns .
- Table :
| Analog Modification | IC (nM) | Selectivity Index |
|---|---|---|
| 3-Methylbutyl (parent) | 120 | 1.0 |
| Cyclopentyl substitution | 85 | 2.3 |
| Benzyl substitution | 450 | 0.5 |
| Hypothetical data based on thienopyrimidine analogs . |
Q. What computational methods are suitable for predicting biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs .
- MD simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2.0 Å) with top-ranked targets .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the acetamide group) using Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
